molecular formula C9H21O4P B13698232 Nonyl dihydrogen phosphate CAS No. 36047-43-5

Nonyl dihydrogen phosphate

Cat. No.: B13698232
CAS No.: 36047-43-5
M. Wt: 224.23 g/mol
InChI Key: WYAKJXQRALMWPB-UHFFFAOYSA-N
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Description

Overview of Alkyl Dihydrogen Phosphate (B84403) Chemistry in Academic Contexts

Alkyl dihydrogen phosphates are a class of organic compounds characterized by a phosphate group esterified with one alkyl chain. drugbank.com This structure, with two acidic hydroxyl groups, imparts both hydrophilic and hydrophobic properties to the molecule. ontosight.ai In academic research, these compounds are utilized to study the interactions and properties of alkyl phosphates, which can inform the development of new materials with specific functionalities. lookchem.com Their unique structure allows for the exploration of novel inhibitors for enzymes involved in various metabolic pathways. lookchem.com

The reactivity of alkyl dihydrogen phosphates includes hydrolysis, where in the presence of water they can break down into an alcohol and phosphoric acid. They can also undergo esterification with other alcohols to form different phosphate esters and substitution reactions where the alkyl group is replaced.

Historical Trajectory of Phosphate Ester Research: Early Theoretical Contributions and Synthetic Developments

The journey into understanding and synthesizing phosphate esters began in the early 19th century. A significant early step was the recognition that "phosphoric ether" was identical to "sulfuric ether" by Boullay in 1807. ingentaconnect.com This was followed by Lassaigne's demonstration of phosphovinic acid's existence in 1820, drawing an analogy to sulphovinic acid. ingentaconnect.com A major breakthrough came in 1848 when Voegeli synthesized the first neutral ester of phosphoric acid, triethyl phosphate (TEP). ingentaconnect.com The synthesis of tetraethyl pyrophosphate (TEPP) five years later by Moschnin and de Clermont marked another milestone, as it was the first organophosphate identified as a cholinesterase inhibitor. ingentaconnect.com

Early synthetic methods relied on the direct reaction between ethanol (B145695) and acids. ingentaconnect.com Later, processes involving phosphorus pentoxide and phosphorus oxychloride became more prevalent for industrial production. google.comwikipedia.org The reaction of phosphorus oxychloride with alcohols is now the dominant industrial route for producing organophosphates. wikipedia.org

Significance of Nonyl Dihydrogen Phosphate within Advanced Chemical Systems

This compound, specifically, is a subject of interest due to its amphiphilic nature, possessing both a hydrophobic nonyl tail and a hydrophilic dihydrogen phosphate head. ontosight.ai This dual character makes it an effective surfactant and emulsifier, useful in applications that require the mixing of oil and water-based components. ontosight.ai

In advanced chemical systems, this compound and its derivatives are explored for various applications. For instance, some forms of nonylphenol dihydrogen phosphate are used as flame retardants in plastics, textiles, and coatings. ontosight.ai The phosphorus content promotes the formation of a char layer upon combustion, which insulates the material from heat and oxygen. ontosight.ai Additionally, its surfactant properties are valuable in the formulation of industrial cleaning agents and other products. ontosight.ai The study of related compounds like n-nonylammonium dihydrogen phosphate provides insights into crystal structures and thermochemical properties, which are crucial for materials science applications. acs.orgacs.org

Scope and Objectives of Current Academic Inquiry into this compound

Current academic research on this compound and similar alkyl phosphates is multifaceted. One area of focus is the synthesis of high-purity forms of these compounds and their derivatives. rsc.org Researchers are exploring new synthetic routes and optimizing existing ones to improve yield and reduce impurities. organic-chemistry.org

Another significant area of investigation is the catalytic activity of dihydrogen phosphate ions. Studies have shown that the dihydrogen phosphate ion can catalyze reactions such as the formation of dehydroalanine (B155165) residues from serine, a process relevant to understanding age-related diseases. nih.gov Quantum chemical calculations are being employed to understand the mechanisms of these catalytic processes. nih.govresearchgate.net

Furthermore, the self-assembly and supramolecular chemistry of alkyl phosphates are being explored. rsc.org The ability of these molecules to form organized structures like layered aggregates through hydrogen bonding is of interest for creating new materials with tailored properties. rsc.org The thermochemical properties, such as enthalpies of dissolution, are also being determined to better understand their behavior in solution. acs.orgacs.org

Chemical Compounds Mentioned

Compound Name
This compound
Triethyl phosphate
Tetraethyl pyrophosphate
n-Nonylammonium dihydrogen phosphate
Nonylphenol dihydrogen phosphate
Dehydroalanine
Serine
Phosphorus pentoxide
Phosphorus oxychloride
Phosphoric acid
Ethanol
Sulfuric ether
Phosphovinic acid
Sulphovinic acid

Interactive Data Table: Properties of this compound

PropertyValueSource
IUPAC Name This compound kingdraw.com
Molecular Formula C9H21O4P chemspider.com
Average Mass 224.237 Da chemspider.com
CAS Number 36047-43-5 kingdraw.com
Boiling Point 342.8 °C at 760 mmHg lookchem.com
Density 1.106 g/cm³ lookchem.com
Flash Point 161.1 °C lookchem.com
InChI Key WYAKJXQRALMWPB-UHFFFAOYSA-N kingdraw.com
SMILES CCCCCCCCCOP(=O)(O)O kingdraw.com

Properties

CAS No.

36047-43-5

Molecular Formula

C9H21O4P

Molecular Weight

224.23 g/mol

IUPAC Name

nonyl dihydrogen phosphate

InChI

InChI=1S/C9H21O4P/c1-2-3-4-5-6-7-8-9-13-14(10,11)12/h2-9H2,1H3,(H2,10,11,12)

InChI Key

WYAKJXQRALMWPB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOP(=O)(O)O

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Investigations in Nonyl Dihydrogen Phosphate Formation

Catalytic Strategies for Esterification of Nonanol and Phosphoric Acid

The esterification of an alcohol with phosphoric acid is a reversible reaction that often requires a catalyst to achieve reasonable yields and reaction rates. The direct reaction is possible but may require high temperatures to drive off the water formed, which can lead to side reactions. sciencemadness.org Catalysts not only accelerate the reaction but also allow for milder reaction conditions.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers a variety of strategies for the synthesis of phosphate (B84403) esters like nonyl dihydrogen phosphate. youtube.com These methods are often characterized by high efficiency due to the excellent accessibility of the catalytic sites.

Brønsted Acid Catalysis: Strong acids are common catalysts for esterification. While phosphoric acid is itself an acid, stronger Brønsted acids like sulfuric acid or tosic acid can be used to protonate the carbonyl oxygen of the phosphoric acid, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of nonanol. libretexts.orgmasterorganicchemistry.com However, using strong, corrosive acids can lead to unwanted byproducts and complicates purification. sciencemadness.org

More sophisticated chiral Brønsted acids, such as those derived from 1,1'-bi-2-naphthol (B31242) (BINOL), have been developed for asymmetric reactions and can offer high selectivity. nih.govacs.org Research into the mechanism of phosphoric acid-catalyzed acylation suggests that in situ-generated diacylated mixed anhydrides can act as the active acyl transfer agents, rather than the acid simply activating the reactants. nih.govresearchgate.netacs.org

Organocatalysis: In recent years, metal-free organocatalysts have emerged as a powerful tool. For the phosphorylation of alcohols, pyridine (B92270) N-oxide derivatives, such as 4-methylpyridine (B42270) N-oxide, have been shown to be effective catalysts in amine-free conditions, providing high yields of phosphorylated products under mild, room-temperature conditions. jst.go.jpnih.govresearchgate.net These catalysts are often used in conjunction with molecular sieves, which act as water scavengers. jst.go.jpnih.gov Another notable homogeneous system employs tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS) as a catalyst with phosphoenolpyruvic acid monopotassium salt (PEP-K) as the phosphoryl donor, allowing for the direct, chemoselective phosphorylation of a wide range of alcohols. nih.govelsevierpure.comresearchgate.net

Table 1: Comparison of Homogeneous Catalysts for Alcohol Phosphorylation

Catalyst SystemKey FeaturesTypical ConditionsAdvantages
Brønsted Acids (e.g., H₂SO₄, TsOH)Protonates phosphoric acid to increase electrophilicity. libretexts.orgmasterorganicchemistry.comElevated temperatures, often with water removal.Low cost and readily available.
Pyridine N-Oxide DerivativesAmine-free, mild phosphorylation. jst.go.jpnih.govRoom temperature, often with molecular sieves. jst.go.jpnih.govHigh yields, suitable for sensitive substrates. nih.gov
TBAHS / PEP-KCatalytic, high functional group tolerance. nih.govelsevierpure.comUses a high-energy phosphoryl donor (PEP-K). nih.govDirect, single-step introduction of a non-protected phosphate group. nih.govresearchgate.net

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages, primarily in the ease of separation from the reaction mixture and the potential for catalyst recycling. youtube.com This simplifies product purification and contributes to more sustainable processes.

Solid Acid Catalysts: Various solid materials with acidic properties have been developed for esterification reactions. These include:

Functionalized Silica (B1680970): Silica functionalized with sulfonic acid groups can act as an effective solid acid catalyst for the esterification of fatty acids with higher alcohols like nonanol. bibliotekanauki.pl

Metal-Alginate Complexes: Novel solid acid catalysts prepared from sodium alginate and metal chlorides, such as aluminum-alginate, have demonstrated high catalytic activity for the esterification of fatty acids. researchgate.net

Functionalized Cellulose: Cellulose can be functionalized with phosphoric acid to create a biodegradable, Brønsted acidic solid catalyst (cellulose-PO₃H) effective for esterification. researchgate.net

Zeolites: Modified faujasite zeolites (HY zeolites) have been used as catalysts in the esterification of carboxylic acids.

Solid-Phase Synthesis: This methodology involves attaching one of the reactants to a solid support, carrying out the reaction, and then cleaving the product from the support. While extensively used in oligonucleotide synthesis using phosphoramidite (B1245037) chemistry, the principles can be applied to other phosphate esters. jst.go.jp This approach allows for the use of excess reagents to drive the reaction to completion, with purification simplified to washing the solid support. Mechanochemical techniques, involving grinding or milling solid reactants, can also be used to effect phosphorylation, sometimes in the absence of a solvent. google.com

Table 2: Examples of Heterogeneous Catalysts for Esterification/Phosphorylation

Catalyst TypeSupport/MaterialKey Findings
Sulfonic Acid CatalystAmorphous SilicaGood, reusable catalysts for esterification of fatty acids with higher alcohols. bibliotekanauki.pl
Metal-Alginate ComplexAluminum-AlginateHigh catalytic activity for fatty acid esterification; reusable. researchgate.net
Brønsted Acidic CelluloseCellulose-PO₃HEnvironmentally friendly solid acid catalyst for esterification. researchgate.net
Molecular SievesAluminosilicatesAct as an activator and water scavenger in organocatalyzed phosphorylation. jst.go.jpnih.gov

Biocatalysis, using enzymes to catalyze chemical reactions, offers unparalleled selectivity under mild conditions. For the synthesis of phosphate esters, two main classes of enzymes are particularly relevant.

Kinases: In biological systems, kinases are the primary enzymes responsible for phosphorylation. libretexts.org They catalyze the transfer of a phosphoryl group from a high-energy donor, most commonly adenosine (B11128) triphosphate (ATP), to an alcohol acceptor. libretexts.orglibretexts.org The reaction is highly specific and occurs under neutral pH and ambient temperature. While highly efficient, the need for stoichiometric amounts of expensive ATP and the potential for enzyme inhibition can be drawbacks for large-scale chemical synthesis.

Lipases: Lipases are highly versatile enzymes in organic synthesis. nih.gov Under conditions of low water activity, they can catalyze the reverse reaction of hydrolysis, namely esterification and transesterification. nih.gov Lipases have been successfully used for the stereoselective acylation of alcohols and can be employed for the synthesis of phosphate esters, offering high regio- and stereoselectivity under mild conditions. nih.gov

Table 3: Enzyme Classes Used in Phosphate Ester Synthesis

Enzyme ClassPhosphoryl DonorKey AdvantagesConsiderations
KinasesATPHigh specificity and efficiency under mild, aqueous conditions. libretexts.orgHigh cost of ATP cofactor, potential for product inhibition.
LipasesPhosphorylating AgentHigh regio- and enantioselectivity, broad substrate scope, operational stability. nih.govnih.govRequires low water activity, reaction rates can be slower than chemical methods.

Reaction Mechanism Elucidation in this compound Synthesis

Understanding the reaction mechanism is crucial for optimizing the synthesis of this compound and for controlling its reactivity. Kinetic and stereochemical studies provide deep insights into the transition states and intermediates involved in phosphoryl group transfer reactions.

Kinetic Studies of Phosphate Esterification Reactions

The kinetics of phosphate ester formation and hydrolysis are highly dependent on the structure of the reactants and the reaction conditions. The transfer of a phosphoryl group is a fundamental process in chemistry and biology. frontiersin.org

Several key factors influence the reaction rate:

Protonation State: The reactivity of a phosphate monoester like this compound is significantly affected by its protonation state. The monoanion and dianion forms exhibit different reactivities. For aryl phosphate monoesters, dianions with a good leaving group (low pKₐ) react faster than their corresponding monoanions. frontiersin.org However, as the leaving group becomes poorer (higher pKₐ), the hydrolysis of the monoanion becomes faster. frontiersin.org

Leaving Group: The nature of the leaving group is critical. The reaction proceeds more readily with better leaving groups.

Steric Hindrance: The structure of the alcohol component plays a significant role. Increased steric hindrance in the alcohol (ROH) can significantly decrease the rate of formation of the corresponding alkyl phosphate. frontiersin.org This is particularly relevant for a relatively bulky group like nonyl.

Reaction Pathway: Phosphate ester hydrolysis can proceed through different mechanisms, including associative (AND) and dissociative (DN+AN) pathways. Theoretical studies on monomethyl phosphate hydrolysis have shown that the energy barriers for both associative and dissociative pathways can be quite similar, suggesting that an enzyme or catalytic system could favor one pathway over the other based on the specific environment. acs.org Reactions of the dianion often proceed through a dissociative mechanism involving a metaphosphate intermediate. frontiersin.org

Stereochemical Considerations in Phosphate Ester Formation

The phosphorus atom in this compound can be a stereocenter if it is bonded to different isotopes of oxygen (e.g., ¹⁶O, ¹⁷O, ¹⁸O) or if the phosphate group is attached to a chiral molecule. The stereochemical outcome of a phosphorylation reaction provides valuable information about the reaction mechanism.

A general method has been developed for the synthesis of chiral [¹⁶O, ¹⁷O, ¹⁸O]phosphate monoesters of known absolute configuration, which allows for detailed mechanistic studies. nih.gov It has been shown that many enzyme-catalyzed phosphoryl transfer reactions, such as those catalyzed by kinases, proceed with a net inversion of configuration at the phosphorus atom. nih.gov This outcome is most simply interpreted as an "in-line" transfer of the phosphoryl group, where the nucleophile attacks the phosphorus atom from the side opposite to the leaving group, proceeding through a trigonal bipyramidal transition state. nih.gov

In non-enzymatic reactions or those without a chiral catalyst, the formation of a phosphate ester at a prochiral phosphorus center often results in a racemic or diastereomeric mixture. For instance, the synthesis of certain glucose-2-phosphate phosphotriesters, where the phosphorus atom is a chiral center, yielded a nearly 1:1 mixture of two diastereoisomers. mdpi.com However, the use of chiral phosphoric acid catalysts can enforce high stereoselectivity by creating a defined chiral pocket that directs the approach of the nucleophile to the electrophilic phosphorus center. acs.org

The priority of substituents around a tetrahedral phosphorus atom, which determines the (R) or (S) designation, differs from carbon chemistry. The P=O bond is given a higher priority than a P-O-R bond, following an established priority order. wiley-vch.de

Sophisticated Analytical and Spectroscopic Characterization Beyond Basic Identification

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Nonyl Dihydrogen Phosphate (B84403)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure in solution. For nonyl dihydrogen phosphate, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its covalent framework.

One-dimensional NMR spectra for proton (¹H), carbon-13 (¹³C), and phosphorus-31 (³¹P) nuclei each offer unique and complementary information.

³¹P NMR: As a compound containing phosphorus, ³¹P NMR is particularly informative. mdpi.com this compound is expected to exhibit a distinct singlet in its proton-decoupled ³¹P NMR spectrum, characteristic of a mono-alkyl phosphate ester. rsc.org The chemical shift, typically observed in the range of 0 to -5 ppm, confirms the phosphate ester environment. rsc.orgresearchgate.net The high natural abundance (100%) and sensitivity of the ³¹P nucleus make this a rapid and precise method for identifying the phosphorus environment. mdpi.com

¹H NMR: The ¹H NMR spectrum reveals the structure of the nonyl alkyl chain. It is characterized by a triplet corresponding to the terminal methyl (CH₃) group around 0.8-0.9 ppm, a complex multiplet for the seven methylene (B1212753) (CH₂) groups of the chain between approximately 1.2-1.6 ppm, and a distinct multiplet for the methylene group directly attached to the phosphate oxygen (-CH₂-O-P) at a downfield position, typically around 3.8-4.1 ppm, due to the deshielding effect of the electronegative oxygen atom. This downfield signal would show coupling to the adjacent methylene group and to the phosphorus nucleus (³JH-P coupling). researchgate.net

¹³C NMR: The ¹³C NMR spectrum provides a carbon count and information about the chemical environment of each carbon atom. The spectrum would show distinct signals for each of the nine carbon atoms of the nonyl chain. The terminal methyl carbon appears at the most upfield position (~14 ppm), followed by the signals for the bulk methylene carbons (~22-32 ppm). The carbon atom attached to the phosphate oxygen (C1) is significantly deshielded, appearing further downfield (~65-70 ppm) and as a doublet due to two-bond coupling with the phosphorus atom (²JC-P). rsc.orgjeol.com

A representative table of predicted NMR chemical shifts is provided below.

AtomNucleusPredicted Chemical Shift (ppm)Multiplicity / Coupling
P³¹P0 to -5Singlet
H (C1)¹H3.8 - 4.1Multiplet (dt)
H (C2)¹H~1.6Multiplet
H (C3-C8)¹H1.2 - 1.4Multiplet
H (C9)¹H~0.9Triplet (t)
C1¹³C65 - 70Doublet (d, ²JC-P)
C2¹³C~30Singlet
C3-C8¹³C22 - 32Multiple Singlets
C9¹³C~14Singlet

While 1D NMR suggests a structure, 2D NMR techniques confirm it by revealing correlations between nuclei. scirp.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish the connectivity of the protons within the nonyl chain. It would show cross-peaks between adjacent methylene groups (e.g., H1 with H2, H2 with H3, etc.), confirming the contiguous nature of the alkyl chain.

HETCOR (Heteronuclear Correlation): Techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) map correlations between protons and heteroatoms like ¹³C and ³¹P.

An ¹H-¹³C HSQC spectrum would show a cross-peak connecting each proton signal to the signal of the carbon it is directly attached to, allowing for unambiguous assignment of all carbon resonances in the nonyl chain.

An ¹H-³¹P HMBC spectrum is particularly powerful, as it would show a correlation between the phosphorus nucleus and the protons on the alpha-carbon (C1) and beta-carbon (C2) of the alkyl chain, definitively proving the location of the phosphate ester linkage. scirp.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals spatial proximities between nuclei. For a relatively simple molecule like this compound, NOESY is less critical for initial structural elucidation but can provide information on preferred conformations of the alkyl chain in specific solvent environments.

Mass Spectrometry for Molecular Fragmentation Pathways and Impurity Profiling

Mass spectrometry (MS) provides precise molecular weight information and, through fragmentation analysis, offers further structural confirmation and the ability to identify impurities.

Electrospray ionization (ESI) is a soft ionization technique ideally suited for polar and thermally fragile molecules like this compound, allowing them to be ionized directly from solution with minimal fragmentation. nih.govamericanpharmaceuticalreview.com In negative ion mode, the primary ion observed would be the deprotonated molecule [M-H]⁻. In positive ion mode, adducts such as the protonated molecule [M+H]⁺ or sodiated molecule [M+Na]⁺ are common. epo.org

The high resolution of modern mass spectrometers allows for the determination of the elemental formula from the accurate mass of the molecular ion. Tandem mass spectrometry (MS/MS) experiments involve selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. mdpi.com For this compound, fragmentation pathways would likely involve:

Neutral loss of the nonyl group as nonene (C₉H₁₈), resulting in a fragment ion corresponding to phosphoric acid.

Cleavage of the C-O bond, leading to a nonyl cation or radical and a dihydrogen phosphate anion.

Loss of water (H₂O) from the phosphate head group. nih.govacs.org

A key advantage of ESI-MS is its ability to preserve and detect non-covalently bound species. nih.govacs.orgcreative-proteomics.com For an amphiphilic molecule like this compound, this allows for the study of self-assembled structures, such as dimers or larger aggregates, held together by hydrogen bonds and hydrophobic interactions, which can be observed as ions with higher mass-to-charge ratios in the gas phase.

Vibrational Spectroscopy for Functional Group Analysis (FTIR, Raman)

Fourier-transform infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mt.comspectroscopyonline.comphotothermal.com The resulting spectra provide a characteristic fingerprint based on the functional groups present. For this compound, the spectra are dominated by vibrations of the alkyl chain and the phosphate headgroup. nih.gov

Alkyl Chain Vibrations: Strong bands corresponding to the symmetric and asymmetric stretching of C-H bonds in the CH₂ and CH₃ groups are expected in the 2850–2960 cm⁻¹ region in both FTIR and Raman spectra. mdpi.com C-H bending (scissoring, wagging, twisting) vibrations appear in the 1300-1470 cm⁻¹ region.

Phosphate Group Vibrations: The phosphate moiety gives rise to several characteristic bands.

A strong, broad absorption band associated with O-H stretching of the P-OH groups typically appears in the FTIR spectrum over a wide range, often centered around 3400 cm⁻¹. mdpi.com

The P=O stretching vibration (νP=O) results in a very strong band in the FTIR spectrum, usually between 1200 and 1260 cm⁻¹.

Stretching vibrations of the P-O-C and P-O(H) single bonds (νP-O) occur in the 1000–1100 cm⁻¹ region. These are often complex and coupled, but a strong band around 1030 cm⁻¹ corresponding to the P-O-C stretch is characteristic of alkyl phosphates. mdpi.comcdnsciencepub.com

The table below summarizes the principal expected vibrational bands.

Vibrational ModeFunctional GroupTechniqueExpected Wavenumber (cm⁻¹)Intensity
O-H StretchP-OHFTIR~3400Broad, Strong
C-H Stretch-CH₃, -CH₂-FTIR, Raman2850 - 2960Strong
C-H Bend-CH₃, -CH₂-FTIR, Raman1300 - 1470Medium
P=O StretchP=OFTIR1200 - 1260Strong
P-O-C / P-O StretchP-O-C, P-O(H)FTIR, Raman1000 - 1100Strong

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) for Supramolecular Assembly and Crystalline Structure

X-ray scattering techniques provide information on the arrangement of molecules on different length scales, from the precise packing in a crystal to the larger-scale organization of self-assembled structures in solution.

X-ray Diffraction (XRD): Single-crystal XRD provides the most definitive structural information by mapping the electron density of a crystalline solid, revealing precise bond lengths, bond angles, and intermolecular interactions. The crystal structure of a closely related compound, n-nonylammonium dihydrogen phosphate, has been determined by X-ray crystallography. nist.govacs.org It was found to have a monoclinic crystal system (space group P2₁/n) with the alkyl chains of the cations and the dihydrogen phosphate anions arranged in distinct layers, held together by an extensive network of hydrogen bonds. researchgate.netacs.org This layered arrangement is a common motif for long-chain alkyl ammonium (B1175870) phosphates. researchgate.net Powder XRD (pXRD) on a sample of this compound would produce a diffraction pattern that serves as a unique fingerprint for its specific crystalline phase.

Small-Angle X-ray Scattering (SAXS): In solution, amphiphilic molecules like this compound can self-assemble into larger supramolecular structures such as micelles, vesicles, or lamellar phases. researchgate.net SAXS is the primary technique for characterizing these nanostructures. nih.gov By analyzing the scattering pattern of X-rays at very small angles, SAXS can determine the size, shape, and arrangement of these assemblies. fsu.edu For example, a solution of this compound above its critical micelle concentration would produce a SAXS pattern from which the radius and shape (e.g., spherical or ellipsoidal) of the micelles could be determined. researchgate.net The presence of sharp, regularly spaced peaks in a SAXS pattern would indicate the formation of more ordered liquid crystalline phases, such as lamellar or hexagonal structures. tandfonline.com

TechniqueInformation ObtainedSample State
X-ray Diffraction (XRD)Atomic coordinates, unit cell dimensions, crystal packing, hydrogen bonding network.Crystalline Solid
Small-Angle X-ray Scattering (SAXS)Size, shape, and spacing of self-assembled nanostructures (e.g., micelles, bilayers).Solution, Gel, Liquid Crystal

Chromatographic and Separation Methodologies for Purity Assessment and Isomer Analysis

Chromatographic techniques are paramount for separating this compound from impurities and for resolving its isomers. The choice of method depends on the specific analytical goal, such as quantifying purity or identifying byproducts.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-polymeric organophosphates like this compound. Reverse-phase (RP) HPLC is a commonly employed method for these compounds. sielc.comsielc.com A typical RP-HPLC setup utilizes a nonpolar stationary phase, such as a C18 column, and a polar mobile phase. sielc.com For instance, a mobile phase consisting of a mixture of acetonitrile, water, and an acid like phosphoric acid or formic acid can effectively separate this compound. sielc.comsielc.com The use of formic acid is particularly advantageous for applications requiring mass spectrometry (MS) compatibility. sielc.comsielc.com

Advanced detection methods enhance the sensitivity and specificity of HPLC analysis. Diode array detectors (DAD) or ultraviolet-visible (UV-Vis) detectors are frequently used, with the detection wavelength optimized for the analyte. For instance, a wavelength of 230 nm has been found effective for the analysis of various pharmaceuticals, and similar principles can be applied to this compound. mdpi.com The selection of the mobile phase pH is also critical; for acidic compounds like this compound, a buffer such as potassium dihydrogen phosphate adjusted to an acidic pH (e.g., 3.0-3.5) can improve peak shape and resolution. mdpi.comiajpr.com

The purity of this compound can be determined by quantifying the area of its peak relative to the total area of all peaks in the chromatogram. The presence of isomers or impurities will manifest as separate peaks, allowing for their identification and quantification. Method development often involves optimizing mobile phase composition, flow rate, and column temperature to achieve baseline separation of all components.

Table 1: Illustrative HPLC Parameters for this compound Analysis

ParameterConditionRationale
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)Standard for reverse-phase separation of nonpolar to moderately polar compounds.
Mobile Phase Acetonitrile:Methanol:20 mM Potassium Dihydrogen Phosphate (pH 3.5) (45:20:35 v/v/v)A polar mobile phase for effective elution from a nonpolar column. The buffer maintains a stable pH for consistent ionization and retention.
Flow Rate 1.5 mL/minInfluences analysis time and resolution.
Detector PDA/UV-Vis at 230 nmProvides good sensitivity for compounds with UV absorbance.
Injection Volume 20 µLA standard volume for analytical HPLC.
Temperature AmbientCan be controlled to optimize separation.

This table presents a hypothetical but representative set of HPLC conditions based on common practices for similar analytes. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying volatile and semi-volatile organic compounds. sci-hub.senih.govsci-hub.se In the context of this compound, GC-MS is particularly useful for detecting volatile byproducts from its synthesis or degradation products that may form over time or under stress conditions. researchgate.netresearchgate.net Since this compound itself is generally non-volatile due to its polar phosphate group, derivatization is often necessary to increase its volatility for GC analysis. nih.gov A common derivatization agent is N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) with 1% TBDMSCl, which converts the acidic proton of the phosphate group into a less polar and more volatile silyl (B83357) ether. nih.gov

Once derivatized, the sample is injected into the GC, where components are separated based on their boiling points and interactions with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio information, allowing for the identification of the compounds by comparing their mass spectra to spectral libraries. GC-MS can be used to identify a range of potential byproducts, including unreacted starting materials, shorter-chain alkyl phosphates, and various organophosphate esters that might arise from side reactions. researchgate.netnih.gov

The thermal decomposition of organophosphate esters can lead to the formation of various volatile products. researchgate.net For instance, the thermal aging of electrolytes containing organophosphates has been shown to produce compounds like trimethyl phosphate and triethyl phosphate, which are readily detectable by GC-MS. rsc.org

Table 2: Potential Volatile Byproducts and Degradants of this compound Amenable to GC-MS Analysis

Compound TypePotential OriginAnalytical Consideration
Shorter-chain alkyl phosphates Impurities from starting materials or side reactionsDerivatization required for GC analysis.
Trialkyl phosphates Byproducts of synthesis or degradationCan be directly analyzed by GC-MS if sufficiently volatile.
Alkenes (e.g., nonene) Thermal degradation productHighly volatile and easily detected by GC-MS.
Phosphoric acid Hydrolysis productRequires derivatization for GC analysis.

This table provides a generalized overview of potential byproducts and is not exhaustive.

Capillary Electrophoresis (CE) is a high-resolution separation technique particularly well-suited for the analysis of charged species like this compound. shu.ac.uk In its anionic form, this compound can be separated based on its electrophoretic mobility in a capillary filled with a background electrolyte (BGE). researchgate.net This technique offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. acs.org

For the separation of organophosphate isomers, including potential chiral isomers if a chiral center is present, chiral selectors can be added to the BGE. researchgate.netmdpi.com Cyclodextrins (CDs) and their derivatives are commonly used chiral selectors in CE. researchgate.netmdpi.com By forming transient diastereomeric complexes with the enantiomers of the analyte, CDs induce differences in their electrophoretic mobilities, enabling their separation. acs.org For instance, the separation of organophosphorus pesticides has been achieved using various modified cyclodextrins. researchgate.net

The detection in CE is typically performed using UV-Vis absorbance. acs.org The development of a CE method for this compound would involve optimizing the BGE composition (pH, ionic strength, and type of buffer), the concentration and type of any chiral selector, the applied voltage, and the capillary temperature to achieve the desired separation.

Table 3: Illustrative Capillary Electrophoresis Parameters for Isomer Analysis of this compound

ParameterConditionRationale
Capillary Fused silica (B1680970) (e.g., 50 µm i.d., 50 cm total length)Standard capillary for CE.
Background Electrolyte Borate or phosphate buffer (e.g., 20-50 mM, pH 8-10)Provides buffering capacity and controls the electroosmotic flow.
Chiral Selector (for isomer analysis) Modified cyclodextrin (B1172386) (e.g., 10-20 mM hydroxypropyl-β-cyclodextrin)To enable the separation of stereoisomers.
Applied Voltage 15-25 kVDriving force for the separation.
Temperature 20-25 °CAffects viscosity, mobility, and separation efficiency.
Detection UV at a suitable wavelength (e.g., 200-220 nm)For detection of the analyte.

This table presents a hypothetical but representative set of CE conditions based on common practices for similar analytes. acs.orgresearchgate.net

Thermal Analysis Techniques for Understanding Molecular Stability and Transitions

Thermal analysis techniques are crucial for characterizing the thermal stability and phase behavior of this compound. These methods subject the material to a controlled temperature program and measure the resulting changes in its physical properties.

Differential Scanning Calorimetry (DSC) is a powerful technique for investigating the thermal transitions of a material, such as melting, crystallization, and glass transitions. wikipedia.org In a DSC experiment, the difference in heat flow between the sample and a reference material is measured as a function of temperature. wikipedia.org For this compound, DSC can be used to determine its melting point and enthalpy of fusion, which are important physical properties. researchgate.net

The DSC thermogram of a crystalline solid like this compound would typically show an endothermic peak corresponding to its melting. nih.gov The temperature at the peak maximum is taken as the melting temperature, and the area under the peak is proportional to the enthalpy of fusion. nih.gov The presence of impurities can lead to a broadening of the melting peak and a depression of the melting point. Phase transitions in organophosphate compounds are influenced by the nature of the alkyl or aryl groups attached to the phosphate moiety. rsc.org For instance, studies on n-alkylammonium dihydrogen phosphates have revealed their thermal properties through DSC analysis. researchgate.net

Table 4: Hypothetical DSC Data for this compound

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
Melting TBDTBDTBD
Crystallization (on cooling) TBDTBDTBD

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. researchgate.net TGA is used to determine the thermal stability of a material and to study its decomposition pathways. nih.gov For this compound, TGA can provide information on the temperature at which it begins to decompose and the nature of the decomposition process.

The thermal degradation of organophosphorus esters often involves the elimination of a phosphorus acid. nih.gov For alkyl phosphates, this elimination can occur at relatively low temperatures. nih.gov The TGA curve for this compound would show a mass loss step corresponding to its decomposition. The onset temperature of this mass loss is an indicator of its thermal stability. rsc.org The decomposition of organophosphates can be a multi-step process, with the initial step often being the loss of the alkyl group as an alkene. nih.govmdpi.com The atmosphere (e.g., inert or oxidative) can significantly influence the decomposition mechanism and the final residual mass. researchgate.net

By coupling the TGA instrument to a mass spectrometer (TGA-MS), the gaseous products evolved during decomposition can be identified, providing detailed insights into the decomposition mechanism. researchgate.netacs.org

Table 5: Hypothetical TGA Data for this compound in an Inert Atmosphere

Temperature Range (°C)Mass Loss (%)Corresponding Process
TBD - TBD~X%Initial loss of water or volatile impurities.
TBD - TBD~Y%Decomposition of the alkyl chain.
> TBD~Z%Further decomposition to form a phosphate residue.

Interfacial and Colloidal Chemistry of Nonyl Dihydrogen Phosphate

Mechanisms of Surface Adsorption and Wetting Phenomena

The interaction of nonyl dihydrogen phosphate (B84403) with solid surfaces is a cornerstone of its application in interfacial science. The adsorption process and its consequent effect on surface wetting are dictated by the interplay of forces between the molecule, the solid substrate, and the surrounding liquid medium.

The adsorption of phosphate-containing surfactants onto solid surfaces from a liquid phase can be characterized by various isotherm models, which describe the equilibrium distribution of the adsorbate between the liquid and the solid phase at a constant temperature.

Adsorption Isotherms : Common models include the Langmuir, Freundlich, and BET isotherms. fiveable.me The Langmuir isotherm assumes monolayer adsorption onto a finite number of identical and equivalent sites on the adsorbent surface. fiveable.mescispace.com In contrast, the Freundlich isotherm is an empirical model that describes multilayer adsorption on heterogeneous surfaces. fiveable.meisdsnet.com The choice of model depends on the specific system, including the nature of the solid surface and the concentration range. For many phosphate compounds, adsorption behavior fits the Langmuir model well, suggesting monolayer coverage is a primary mechanism, especially on homogeneous surfaces. scispace.commdpi.commdpi.com A general isotherm equation for surfactants at solid-liquid interfaces considers a two-step mechanism: initial adsorption driven by molecule-surface interactions, followed by hydrophobic interactions between the adsorbed molecules, leading to the formation of surface aggregates or hemimicelles. rsc.org

Adsorption Kinetics : The rate at which nonyl dihydrogen phosphate adsorbs onto a surface is critical for practical applications. Adsorption kinetics are often analyzed using models such as the pseudo-first-order and pseudo-second-order models. isdsnet.commdpi.compjoes.com The pseudo-first-order model assumes the rate of adsorption is proportional to the number of available sites, while the pseudo-second-order model assumes the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. scispace.comisdsnet.com For many phosphate adsorption systems, the process is well-described by the pseudo-second-order model, indicating that the rate-limiting step is the chemical adsorption of the phosphate group onto the surface. scispace.comisdsnet.commdpi.com The adsorption process often occurs in two stages: an initial rapid adsorption onto the external surface of the adsorbent, followed by a slower phase as the molecules diffuse into more porous structures. pjoes.com

Table 1: Representative Kinetic Models for Phosphate Adsorption This table presents generalized data for phosphate compounds to illustrate typical kinetic parameters.

Kinetic ModelKey ParametersTypical Findings for Phosphate AdsorptionReference Index
Pseudo-First-Orderqe (equilibrium adsorption capacity), k1 (rate constant)Often provides a poorer fit to experimental data compared to the pseudo-second-order model. isdsnet.com
Pseudo-Second-Orderqe (equilibrium adsorption capacity), k2 (rate constant)Frequently provides the best fit, suggesting chemisorption is the rate-controlling step. Calculated qe values align well with experimental data. scispace.comisdsnet.commdpi.com
Intra-particle Diffusionkp (diffusion rate constant), C (intercept related to boundary layer thickness)Plots often show multiple linear regions, indicating that adsorption is a multi-stage process involving both film diffusion and intra-particle diffusion. pjoes.com

Wettability describes the ability of a liquid to maintain contact with a solid surface and is quantified by the contact angle. mdpi.com A low contact angle indicates high wettability (a hydrophilic surface), while a high contact angle signifies low wettability (a hydrophobic surface). researchgate.net Surface energy is a key property of the solid that influences this interaction; high-energy surfaces are typically hydrophilic, while low-energy surfaces are hydrophobic. researchgate.net

This compound is highly effective at modifying the surface energy of substrates. When it adsorbs from a solution onto a hydrophilic surface (e.g., a metal oxide), the phosphate head groups anchor to the surface, while the hydrophobic nonyl tails orient themselves away from the surface, creating a new, low-energy interface. researchgate.net This dramatically alters the surface's wetting characteristics. For instance, the treatment of titania coatings with alkyl phosphoric acid esters has been shown to cause a significant increase in the water contact angle, transforming the surface from hydrophilic to hydrophobic. researchgate.net The formation of a dense, organized layer of these molecules minimizes the surface energy, leading to poor wetting by water and high contact angles, often exceeding 90°. researchgate.netnih.gov

Table 2: Effect of Alkyl Phosphate Adsorption on Water Contact Angle This table shows representative data for surfaces treated with long-chain phosphate esters, analogous to this compound.

SubstrateTreatmentInitial Contact Angle (°)Final Contact Angle (°)Reference Index
TiO2 Coated Glassn-dodecyl phosphoric acid ester< 30> 90 researchgate.net
HDPE (High-Density Polyethylene)Laser Surface Texturing104.7156.7 researchgate.net
Unmodified PolyurethaneControl93.6 ± 3.6- mdpi.com
Polyurethane with 1% PerfluoropolyetherFluoro-modification-131.5 ± 8.0 mdpi.com

This compound and related alkyl phosphates have a strong tendency to form highly ordered, self-assembled monolayers (SAMs) on the surfaces of various metal oxides, such as titania, alumina, and iron oxide. researchgate.netutwente.nl This process is driven by the spontaneous chemisorption of the phosphate head group onto the metal oxide surface, forming a strong, covalent-like bond. utwente.nlnih.gov

The formation of these SAMs is a robust and often rapid process. ethz.chfau.de The phosphate head group can bind to the surface in different coordination modes, such as monodentate or bidentate linkages, with the bidentate mode often contributing to a more stable and densely packed layer. researchgate.netnih.gov Once anchored, the hydrophobic nonyl chains extend away from the surface. Van der Waals interactions between these adjacent alkyl chains promote a high degree of order and dense packing within the monolayer. ethz.ch The resulting structure is a highly organized, quasi-crystalline two-dimensional assembly that effectively passivates the underlying substrate and presents a new, well-defined organic surface. utwente.nl These phosph(on)ate-based SAMs are noted for their high ambient stability. utwente.nl

Micellization Behavior and Supramolecular Aggregation

The self-assembly of this compound in a solvent is a thermodynamically driven process aimed at minimizing the unfavorable interactions between the hydrophobic alkyl chains and the solvent. This leads to the formation of supramolecular aggregates, most commonly micelles.

Advanced methods for determining the CMC of surfactants include surface tensiometry, conductivity measurements, fluorescence spectroscopy, and calorimetry.

Surface Tensiometry: This classic method involves measuring the surface tension of the surfactant solution as a function of its concentration. Below the CMC, the surface tension decreases significantly with increasing surfactant concentration. Above the CMC, the surface tension remains relatively constant as additional monomers form micelles rather than populating the surface researchgate.net.

Conductivity Measurements: For ionic surfactants like this compound, the molar conductivity of the solution changes at the CMC. This is because the mobility of the surfactant ions within a micelle is different from that of free monomers. A distinct break in the plot of molar conductivity versus the square root of concentration indicates the CMC scirp.org.

Fluorescence Spectroscopy: This technique often employs a fluorescent probe, such as pyrene, which preferentially partitions into the hydrophobic core of the micelles. A significant change in the fluorescence spectrum or lifetime of the probe as a function of surfactant concentration is used to determine the CMC researchgate.net.

Surfactant TypeAlkyl Chain LengthGeneral Trend for CMC
Monoalkyl PhosphatesIncreasingDecreases researchgate.net

This table illustrates the general trend of the critical micelle concentration (CMC) with increasing alkyl chain length for monoalkyl phosphates, based on available research.

The structure of micelles formed by this compound is influenced by factors such as concentration, temperature, pH, and the presence of electrolytes. In aqueous solutions, it is expected to form spherical or spheroidal micelles with a hydrophobic core composed of the nonyl chains and a hydrophilic shell of phosphate headgroups interacting with water. The size of these micelles is typically in the colloidal range. Studies on similar C9 surfactants have provided insights into their micellar structures researchgate.netmdpi.com.

In non-aqueous, non-polar solvents, this compound can form reverse micelles. In this configuration, the polar phosphate headgroups form a core that can encapsulate water or other polar molecules, while the nonyl tails extend into the non-polar solvent nih.gov.

The dynamics of these micelles are characterized by the continuous exchange of surfactant monomers between the micellar aggregate and the bulk solution. This dynamic equilibrium is a key feature of micellar systems. Techniques such as Small-Angle Neutron Scattering (SANS) and Small-Angle X-ray Scattering (SAXS) can be employed to study the size, shape, and aggregation number of these micelles nih.gov. Molecular dynamics simulations also provide valuable insights into the structure and dynamics of micellar systems at an atomic level dntb.gov.ua.

Under certain conditions, single-chain amphiphiles like this compound can self-assemble into more complex structures such as vesicles and liquid crystals.

Vesicle Formation: Vesicles are spherical bilayers enclosing an aqueous core. While double-chain surfactants more readily form vesicles, single-chain surfactants can also form these structures, often influenced by factors like pH, temperature, and the presence of additives. For instance, studies on sodium monododecylphosphate, a single-chain alkyl phosphate, have shown that it can spontaneously form vesicles in the presence of guanidinium (B1211019) salts rsc.org. This suggests that under specific conditions, this compound could also form vesicles. The formation of vesicles from single-chain alkyl carboxylates is also known to be pH-dependent, occurring near the pKa of the acid where both ionized and neutral forms are present .

Liquid Crystal Formation: At higher concentrations, surfactant solutions can exhibit lyotropic liquid crystalline phases, where the micelles arrange into ordered structures. Common liquid crystalline phases for surfactants include the hexagonal, cubic, and lamellar phases. Di-n-alkyl phosphates have been shown to exhibit a transition from a gel to a liquid-crystalline state researchgate.net. While direct evidence for this compound is limited, studies on other ester-containing molecules with nonyl terminal chains have demonstrated the formation of smectic A (SmA) liquid crystal phases nih.gov. The phase behavior of lysophospholipids, which are structurally related to monoalkyl phosphates, also shows a transition from a micellar phase to a liquid crystalline phase at higher surfactant concentrations nih.gov.

Aggregate TypeDescriptionPotential Formation by this compound
MicelleSpherical or spheroidal aggregate with a hydrophobic core and hydrophilic shell.Expected to form in aqueous and reverse in non-aqueous solutions.
VesicleSpherical bilayer enclosing an aqueous compartment.Potentially formed under specific pH, temperature, or additive conditions, as seen with similar single-chain amphiphiles. rsc.org
Liquid CrystalOrdered arrangement of micelles at high concentrations (e.g., hexagonal, cubic, lamellar).Possible at higher concentrations, by analogy with other alkyl phosphates and related surfactants. researchgate.netnih.gov

This table summarizes the types of supramolecular aggregates and their potential for formation by this compound based on the behavior of analogous compounds.

Chemical Reactivity, Degradation Pathways, and Environmental Transformation of Nonyl Dihydrogen Phosphate

Hydrolytic Stability and Degradation Kinetics in Aqueous Systems

Hydrolysis is a primary abiotic degradation pathway for organophosphate esters, involving the cleavage of the ester bond. The rate of this reaction is significantly influenced by the chemical structure of the compound, pH, temperature, and the ionic strength of the aqueous medium. For nonyl dihydrogen phosphate (B84403), hydrolysis would lead to the formation of nonylphenol and phosphoric acid.

The hydrolysis of organophosphate esters can proceed through different mechanisms depending on the pH of the solution. In neutral to acidic conditions, the reaction is generally slow. However, under alkaline conditions, base-catalyzed hydrolysis becomes the dominant and much faster degradation pathway. samipubco.comnih.gov This is a second-order reaction where the rate is dependent on the concentrations of both the organophosphate ester and the hydroxide (B78521) ion. researchgate.net

For aryl phosphate esters, which are structurally analogous to nonyl dihydrogen phosphate, the rate of hydrolysis increases significantly with increasing pH. samipubco.compjsir.org For instance, studies on various aryl phosphate esters have demonstrated that the hydrolysis half-lives can decrease from years at neutral pH to days or even hours under strongly alkaline conditions. samipubco.com The mechanism involves a nucleophilic attack of the hydroxide ion on the phosphorus atom. pjsir.org

Table 1: Illustrative pH-Dependent Hydrolysis of Representative Aryl Phosphate Esters

Aryl Phosphate EsterpHTemperature (°C)Half-lifeReference
Triphenyl Phosphate720Stable samipubco.com
Triphenyl Phosphate920Significant Degradation samipubco.com
Triphenyl Phosphate1120Significant Degradation samipubco.com
Triphenyl Phosphate13200.0053 days samipubco.com
Tri-p-cresyl Phosphate13200.015 days samipubco.com

This table provides illustrative data for representative compounds to demonstrate the principle of pH-dependent hydrolysis and is not specific to this compound.

Temperature has a significant effect on the rate of hydrolysis, with reaction rates generally increasing with higher temperatures, following the principles of chemical kinetics. nih.govresearchgate.net Studies on phosphate diesters have shown a significant increase in the rate constant of hydrolysis with increasing temperature, indicating an endothermic reaction. samipubco.com

The ionic strength of the solution can also influence hydrolysis rates. Research on the hydrolysis of a tri-4-chlorothiophenyl phosphate ester showed that the rate initially increased with acid molarity (and thus ionic strength) up to a certain point, after which it decreased. This complex relationship is attributed to effects on water activity and interactions between ions in the solution. nih.gov For the alkaline hydrolysis of methyl-substituted aryl phosphates, studies are often conducted at a constant ionic strength to isolate the effects of other variables. pjsir.org

Photolytic and Oxidative Degradation Mechanisms

Photodegradation, or photolysis, is another important abiotic pathway for the transformation of chemical compounds in the environment, driven by the absorption of light energy. This can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, involving photosensitizing agents present in the water. nih.gov

Direct photolysis of organophosphate esters can lead to the cleavage of the P-O-aryl bond. nih.gov For this compound, this would result in the formation of nonylphenol and phosphate. The rate of direct photolysis is dependent on the compound's ability to absorb sunlight (wavelengths >290 nm) and the quantum yield of the reaction (the efficiency with which absorbed light leads to chemical change). researchgate.net

Aryl phosphates, due to the presence of the benzene (B151609) ring, are known to be more susceptible to photolysis than alkyl phosphates. epa.gov Studies on organophosphorus pesticides containing phenolic groups have shown that the phenolic products often have higher photodegradation rates than the parent compounds due to stronger absorption of solar radiation. researchgate.net While specific quantum yields for this compound are not available, it is expected to undergo direct photolysis in sunlit surface waters.

Advanced Oxidation Processes (AOPs) are water treatment technologies that rely on the generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH), to degrade organic pollutants. cdc.govcdc.gov These processes, such as UV/H₂O₂, UV/O₃, and Fenton reactions, are effective in transforming a wide range of persistent organic compounds, including organophosphate esters. cdc.govmdpi.com

The reaction rates of hydroxyl radicals with organophosphate esters are generally high, leading to rapid degradation. researchgate.net For instance, the half-lives of some organophosphate esters in AOPs are estimated to be in the range of seconds. asme.org The degradation pathways in AOPs typically involve the oxidation of the alkyl or aryl side chains and cleavage of the ester bonds, ultimately leading to mineralization into carbon dioxide, water, and inorganic phosphate. mdpi.com Given the reactivity of the nonylphenol moiety with hydroxyl radicals, AOPs are expected to be an effective method for the degradation of this compound.

Table 2: Illustrative Second-Order Rate Constants for the Reaction of Hydroxyl Radicals with Representative Organophosphate Esters

Organophosphate EsterkOH (M⁻¹ s⁻¹)Reference
Tris(2-butoxyethyl) phosphate (TBEP)1.03 x 10¹⁰ researchgate.net
Tributyl phosphate (TBP)6.40 x 10⁹ researchgate.net
Tris(2-chloroethyl) phosphate (TCEP)5.60 x 10⁸ researchgate.net

This table provides illustrative data for representative compounds to demonstrate the reactivity with hydroxyl radicals and is not specific to this compound.

Biodegradation Pathways in Environmental Compartments

Biodegradation is a crucial process in the ultimate removal of organic pollutants from the environment, mediated by microorganisms such as bacteria and fungi. scispace.com The biodegradation of this compound would involve the breakdown of both the nonylphenol and the phosphate ester components.

The biodegradation of nonylphenol, the primary breakdown product of this compound, has been extensively studied. It is known to be persistent in the environment, with its biodegradability being highly dependent on the structure of its branched alkyl chain and environmental conditions. nyu.edu Aerobic biodegradation of nonylphenol can occur, although half-lives can range from several days to months. scite.ai Some bacterial strains, such as those from the Sphingomonas and Pseudomonas genera, have been identified as capable of degrading nonylphenol. nih.govarcjournals.org The degradation pathways can involve the oxidation of the alkyl chain or the cleavage of the phenolic ring. nih.gov

The phosphate ester bond is also susceptible to microbial degradation. Microorganisms can produce enzymes, such as phosphatases, that can hydrolyze phosphate esters, releasing phosphate which can then be utilized as a nutrient. scispace.com The biodegradation of aryl-phosphates has been observed to be relatively rapid under aerobic conditions in some studies. nih.gov Therefore, it is anticipated that microorganisms in soil and sediment can contribute to the degradation of this compound through the cleavage of the ester linkage and the subsequent breakdown of nonylphenol.

Sorption and Transport Behavior in Environmental Matrices

The movement and distribution of this compound in the environment are largely governed by its sorption to solid phases and its potential to leach through the soil profile.

Sorption, the process by which a chemical binds to solid particles, is a key factor controlling the fate of this compound in soil and aquatic systems. The extent of sorption is influenced by the properties of both the chemical and the environmental matrix.

Soil and Sediment Properties: The organic matter content and clay content of soils and sediments are major factors influencing sorption. researchgate.netintelseed.ca The nonyl group of this compound is hydrophobic and will tend to partition into the organic matter fraction of soils. researchgate.net The phosphate group, being polar and potentially charged, can interact with mineral surfaces, particularly clays (B1170129) and metal oxides (e.g., iron and aluminum oxides). intelseed.caaimspress.com

Phosphate Competition: The sorption of this compound can be affected by the presence of inorganic phosphate, which can compete for the same binding sites on mineral surfaces. slu.se High concentrations of inorganic phosphate can lead to increased desorption of organic matter and potentially this compound from soil particles. slu.se

pH: Soil pH affects the surface charge of minerals and the speciation of the phosphate group, thereby influencing sorption. intelseed.ca At lower pH values, phosphate tends to bind more strongly to iron and aluminum oxides, while at higher pH, precipitation with calcium can occur. intelseed.ca

The potential for this compound to move through the soil profile and reach groundwater is determined by the balance between its sorption to soil particles and its solubility in water.

Sorption and Mobility: Strong sorption to soil particles reduces the concentration of the compound in the soil solution and, consequently, its mobility and leaching potential. ecetoc.org Compounds with high sorption coefficients (Koc) are generally less mobile. ecetoc.org Given the dual nature of this compound (hydrophobic alkyl chain and polar phosphate group), its mobility will be complex.

Solubility and Leaching: While the long alkyl chain suggests low water solubility, the phosphate group can increase its solubility, particularly in its ionized form. Studies on similar organophosphorus compounds have indicated that they can be mobile in certain soil types, especially those with low organic matter and clay content. mdpi.com The leaching potential is also influenced by the rate of water infiltration and the degradation rate of the compound. ecetoc.orgeuropa.eu A substance that degrades quickly is less likely to leach to groundwater, regardless of its mobility. ecetoc.org

Theoretical and Computational Approaches to Nonyl Dihydrogen Phosphate Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on quantum mechanics, are instrumental in understanding the intrinsic properties of the nonyl dihydrogen phosphate (B84403) molecule.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry and spectroscopic properties of molecules like nonyl dihydrogen phosphate. By solving the Kohn-Sham equations, DFT can determine the ground-state electron density and, from this, derive various molecular properties.

For this compound, DFT calculations can be employed to find the most stable conformation (optimized geometry) by minimizing the total energy of the molecule. This involves exploring the potential energy surface to locate the global minimum corresponding to the most probable arrangement of atoms in space. The nonyl chain, with its rotational degrees of freedom, can adopt numerous conformations, and DFT helps identify the low-energy ones.

Furthermore, DFT is a valuable tool for predicting spectroscopic properties. By calculating the second derivatives of the energy with respect to atomic displacements, vibrational frequencies can be computed, which correspond to the peaks observed in infrared (IR) and Raman spectra. For instance, the characteristic P-O, P=O, and C-H stretching and bending vibrations in the this compound molecule can be assigned based on DFT calculations. Similarly, by computing the electronic transitions, UV-Vis spectra can be predicted. Theoretical calculations on similar organophosphorus compounds have been used to analyze their vibrational spectra, providing a basis for interpreting experimental data.

Table 1: Predicted Vibrational Frequencies of a Model Alkyl Phosphate using DFT

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
P-OHO-H Stretch~3600
C-H (alkyl)C-H Stretch2850-2960
P=OP=O Stretch~1250
P-O-CP-O-C Stretch1000-1100

Transition State Theory (TST) is a fundamental theory for understanding reaction rates. In conjunction with quantum chemical calculations, TST can be used to elucidate the reaction pathways of this compound, such as its hydrolysis. longdom.org The hydrolysis of phosphate esters is a critical reaction in various chemical and biological processes. longdom.orgacs.org

Computational studies on the hydrolysis of model phosphate esters, like monomethyl phosphate, have revealed the possibility of both associative and dissociative mechanisms. acs.org In an associative pathway, the nucleophile (e.g., a water molecule or hydroxide (B78521) ion) attacks the phosphorus center, forming a pentacoordinate intermediate or transition state. In a dissociative pathway, the leaving group departs first, forming a metaphosphate intermediate.

DFT calculations can map out the potential energy surface for these reaction pathways, identifying the transition states and intermediates. The energy barrier for the reaction, known as the activation energy, can then be calculated. Comparing the activation energies for different proposed mechanisms allows for the determination of the most likely reaction pathway. For instance, theoretical modeling of phosphate monoester hydrolysis has been used to analyze associative versus dissociative mechanisms. nih.gov These computational approaches provide a detailed, step-by-step picture of the chemical transformation, which is often difficult to obtain through experimental means alone. longdom.org

Molecular Dynamics (MD) Simulations for Dynamics and Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamics and interactions of this compound in various environments.

MD simulations can be used to study the behavior of this compound when dissolved in a solvent, such as water or a nonpolar organic solvent. These simulations can reveal how the amphiphilic nature of the molecule—with its hydrophilic phosphate headgroup and hydrophobic nonyl tail—governs its interactions with the surrounding solvent molecules.

In an aqueous environment, simulations would show the phosphate headgroup forming hydrogen bonds with water molecules, while the nonyl tail would tend to avoid water, leading to hydrophobic interactions. At sufficient concentrations, these interactions drive the self-assembly of the molecules into micelles or other aggregates. MD simulations of similar surfactants, like heptyl phosphonic acid, have been used to understand the dynamic hydrogen bonding network in the liquid phase. acs.org

In a nonpolar solvent, the interactions would be reversed, with the nonyl tails interacting favorably with the solvent and the phosphate headgroups potentially aggregating to minimize their contact with the nonpolar environment. These simulations can provide insights into the solubility, aggregation behavior, and the structure of the solvation shell around the molecule.

This compound is known for its ability to adsorb onto surfaces, a property that is utilized in applications such as corrosion inhibition and lubrication. MD simulations are particularly well-suited for studying the dynamics of this adsorption process at solid-liquid interfaces.

Simulations can model the approach of a this compound molecule from a liquid phase to a solid surface, such as a metal oxide. The simulations can track the orientation of the molecule as it nears the surface and the formation of bonds between the phosphate headgroup and the surface atoms. Studies on the adsorption of alkylphosphonic acids on metal surfaces have shown that these molecules can form self-assembled monolayers (SAMs). mdpi.com The radial distribution function calculated from MD simulations can indicate whether the adsorption is due to chemisorption or physisorption. mdpi.com

By simulating a large number of molecules, the formation of a monolayer can be observed, and its structure, packing density, and thickness can be characterized. acs.org MD simulations have been used to investigate the adsorption of various organic friction modifiers on iron oxide surfaces, providing insights into the relationship between molecular structure and adsorption strength. acs.orgupc.edu These computational studies can help in understanding how factors like solvent, temperature, and surface chemistry affect the adsorption process and the properties of the resulting film.

Coarse-Grained Models for Self-Assembly and Supramolecular Architectures

While all-atom MD simulations provide a high level of detail, they are computationally expensive and often limited to relatively small systems and short timescales. To study large-scale phenomena like the self-assembly of surfactants into complex supramolecular structures, coarse-grained (CG) modeling is a more efficient approach. cecam.org

In a CG model, groups of atoms are represented as single "beads" or "superatoms." This reduction in the number of degrees of freedom allows for simulations of much larger systems and over longer timescales. frontiersin.org For this compound, a CG model might represent the nonyl tail with a few beads and the phosphate headgroup with one or two beads.

These CG models can be used to simulate the spontaneous self-assembly of this compound molecules in solution. nih.gov Depending on the concentration and solvent conditions, simulations can predict the formation of various aggregates, such as spherical or cylindrical micelles, bilayers, and vesicles. The critical micelle concentration (CMC), a key property of surfactants, can also be estimated from these simulations. acs.org Coarse-grained simulations have been successfully applied to study the self-assembly of other surfactants, providing valuable insights into the thermodynamics and kinetics of the process. acs.orgresearchgate.net By bridging the gap between molecular-level interactions and macroscopic behavior, CG simulations are an invaluable tool for understanding and predicting the rich phase behavior of this compound.

Nonyl Dihydrogen Phosphate in Advanced Materials and Catalysis Research

Role in Polymer Science and Composite Materials

The introduction of nonyl dihydrogen phosphate (B84403) into polymer systems offers a route to tailor their properties for a range of applications. Its primary functions in this domain are as an interfacial compatibilizer in polymer blends and as a modulator of polymer morphology and crystallinity.

Interfacial Compatibilization in Polymer Blends

In the realm of polymer blends, achieving a stable and homogenous mixture of otherwise immiscible polymers is a significant challenge. Nonyl dihydrogen phosphate, owing to its surfactant-like nature, can act as an effective compatibilizer. ontosight.ai The long, non-polar nonyl group exhibits affinity for non-polar polymer chains, while the polar dihydrogen phosphate group can interact with polar polymers. This dual affinity allows the molecule to situate itself at the interface between two immiscible polymer phases.

By localizing at the interface, this compound reduces the interfacial tension between the polymer phases. youtube.com This reduction in tension facilitates the formation of a finer and more stable dispersion of one polymer phase within the other, preventing gross phase separation and leading to a more homogenous material. youtube.comkpi.ua The result is a compatibilized blend with improved mechanical properties and a more uniform morphology. The effectiveness of such a compatibilizer is often dependent on its concentration, with an optimal level leading to the most significant improvements in blend properties. researchgate.net

Property Effect of this compound Mechanism
Interfacial TensionReductionThe amphiphilic nature of the molecule allows it to bridge the interface between immiscible polymers. ontosight.aiyoutube.com
Phase DispersionFiner and more stableLowered interfacial tension promotes the formation of smaller, more evenly distributed domains of the dispersed phase. youtube.comkpi.ua
Mechanical PropertiesImprovementEnhanced adhesion and stress transfer between polymer phases due to better interfacial bonding. researchgate.net

Modulation of Polymer Morphology and Crystallinity

This compound can also influence the morphology and crystallinity of polymers through its role as a plasticizer. ontosight.ai Plasticizers are additives that increase the flexibility and workability of a polymer by inserting themselves between the polymer chains, thereby reducing intermolecular forces. researchgate.net This increased chain mobility can have a profound effect on the polymer's final structure.

Integration into Nanomaterials and Nanotechnology

The unique properties of this compound make it a valuable tool in the rapidly advancing field of nanotechnology. Its ability to interact with surfaces and to self-assemble into ordered structures is being explored for the development of novel nanomaterials.

Surface Modification of Nanoparticles and Nanomaterials

The surface properties of nanoparticles are critical to their performance in various applications. This compound can be used to modify the surface of nanoparticles, altering their dispersibility, stability, and compatibility with other materials. The phosphate head group can strongly adsorb or chemically bond to the surface of metal oxide nanoparticles, such as titanium dioxide (TiO₂) and zirconium dioxide (ZrO₂). This interaction forms a stable coating on the nanoparticle surface.

This surface modification can serve several purposes. The non-polar nonyl tails extending from the nanoparticle surface can transform a hydrophilic nanoparticle into a hydrophobic one, allowing for its dispersion in organic solvents or polymer matrices. This is crucial for the fabrication of polymer nanocomposites with enhanced properties. Furthermore, the phosphate layer can passivate the nanoparticle surface, preventing aggregation and improving the stability of nanoparticle dispersions.

Self-Assembled this compound Nanostructures

The amphiphilic character of this compound allows it to spontaneously form ordered structures in a process known as self-assembly. researchgate.net In aqueous solutions, these molecules can arrange themselves to minimize the unfavorable interactions between their non-polar tails and water. This can lead to the formation of various nanostructures such as micelles, vesicles, or lamellar sheets.

The specific morphology of the self-assembled structure is influenced by factors such as the concentration of the this compound, the pH of the solution, and the temperature. These self-assembled nanostructures have potential applications in areas such as drug delivery, where they can encapsulate therapeutic agents, and in the templating of other nanomaterials. The ability to control the assembly and disassembly of these structures through external stimuli is an area of active research. While direct studies on this compound self-assembly are not abundant, the behavior of similar long-chain alkyl phosphates suggests a strong tendency to form such ordered nanostructures. researchgate.net

Catalytic Roles and Mechanisms of this compound

While not typically a catalyst in its own right, this compound can play a significant role in catalytic systems, primarily by acting as a stabilizer for catalytically active nanoparticles. The phosphate group can coordinate to the surface of metal nanoparticles, preventing their aggregation and maintaining their high surface area, which is crucial for catalytic activity.

For instance, dihydrogen phosphate anions have been successfully used to stabilize ruthenium(0) nanoparticles, which are highly effective catalysts for the hydrolysis of ammonia-borane, a promising material for hydrogen storage. The phosphate stabilization ensures the longevity and reusability of the catalyst. It is conceivable that this compound could perform a similar role, with the added benefit of the nonyl group potentially influencing the catalyst's interaction with non-polar reactants or solvents. The specific catalytic mechanism would be a function of the stabilized nanoparticle, with the this compound providing the necessary structural support and dispersion.

This compound as a Co-Catalyst or Ligand in Organic Reactions

Alkyl dihydrogen phosphates and their derivatives can function as ligands or co-catalysts in a range of organic reactions, influencing the outcome of the chemical transformation. Their acidic nature and ability to coordinate with metal centers are key to their catalytic activity. In many instances, the phosphate group can act as a directing group, facilitating the activation of otherwise unreactive C-H bonds. mdpi.com

Organophosphates, in general, are versatile substrates and reagents in transition-metal-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds. mdpi.comresearchgate.net For example, aryl and vinyl phosphates can participate in reactions such as the Kumada, Negishi, and Suzuki couplings. mdpi.com While these examples often utilize dialkyl or diaryl phosphates, the underlying principle of the phosphate moiety's involvement in the catalytic cycle is relevant.

In the context of nickel-catalyzed reactions, alkyl phosphates have been explored as protecting groups that can influence the reaction's efficiency. For instance, in the enantioselective NiH-catalyzed syn-hydrometalative cyclization of alkyne-tethered ketoamides, substrates with simple alkyl phosphate protecting groups, such as methyl, ethyl, and n-butyl phosphates, were found to be viable, providing the corresponding products in moderate yields and with good enantioselectivity. chemrxiv.org This suggests that the alkyl chain length can modulate the catalytic performance, and by extension, a nonyl group could impart specific steric or electronic effects.

Furthermore, monoalkyl phosphates can be synthesized through various methods, including the esterification of phosphoric acid. researchgate.net The reaction of monoalkyl phosphates with metal precursors can lead to the formation of binuclear or trinuclear metal-phosphate complexes. researchgate.netresearchgate.net These complexes themselves can be catalytically active, for example, in epoxidation reactions. researchgate.net This highlights the potential for this compound to act as a precursor to more complex, catalytically active species.

Influence on Reaction Selectivity and Yield

The structure of the alkyl phosphate ligand or co-catalyst can significantly impact the selectivity and yield of a catalytic reaction. The steric and electronic properties of the alkyl group play a crucial role in modulating the catalyst's environment and, consequently, its activity and selectivity.

In asymmetric catalysis, where the formation of a specific stereoisomer is desired, the chirality and bulk of the ligands are of paramount importance. While specific data for this compound is not available, studies on other alkyl phosphates in asymmetric reactions provide valuable insights. For example, in the aforementioned NiH-catalyzed cyclization, different alkyl phosphates led to varying yields and enantiomeric ratios (er). chemrxiv.org This demonstrates the sensitivity of the catalytic system to the nature of the alkyl group on the phosphate.

The table below illustrates the influence of different simple alkyl phosphates on the yield and enantioselectivity of a specific nickel-catalyzed reaction, providing a basis for hypothesizing the potential effects of a nonyl group.

Alkyl GroupYield (%)Enantiomeric Ratio (er)
Methyl50-6594.5:5.5
Ethyl50-6595:5
n-Butyl50-6595:5
Data from a study on NiH-Catalyzed Syn-Hydrometalative Cyclization of Alkyne-tethered Ketoamides. chemrxiv.org

The water solubility of the resulting dialkyl phosphate by-products from certain reactions, such as the Horner-Wadsworth-Emmons reaction, simplifies product purification and can contribute to higher isolated yields. diva-portal.org The long nonyl chain in this compound would influence its solubility and that of its by-products, which could be a practical consideration in reaction design.

The phosphate group can also act as a directing group, enhancing regioselectivity in C-H activation reactions. mdpi.com The coordination of the phosphate to the metal center brings the catalyst into proximity with a specific C-H bond, leading to its selective functionalization. While direct evidence for this compound is lacking, the principle is well-established for other organophosphates. mdpi.com

Future Research Directions and Emerging Paradigms for Nonyl Dihydrogen Phosphate

Development of Novel Green Synthetic Strategies with Enhanced Efficiency

The development of environmentally benign and efficient synthetic routes for nonyl dihydrogen phosphate (B84403) is a primary area of future research. Traditional methods for producing alkyl phosphates often involve harsh reagents and can lead to the formation of undesirable byproducts. thieme-connect.de The focus is shifting towards "green" chemistry approaches that minimize waste, reduce energy consumption, and utilize renewable resources.

Key research thrusts in this area include:

Enzymatic Synthesis: The use of enzymes, such as phosphatases and kinases, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. Future work will likely focus on identifying and engineering robust enzymes capable of efficiently phosphorylating nonyl alcohol under mild reaction conditions.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times and increased yields. univpancasila.ac.id Research into microwave-assisted phosphorylation of nonyl alcohol could lead to more energy-efficient and scalable production processes. univpancasila.ac.id

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved yields, enhanced safety, and easier scalability compared to batch processes. smolecule.com The application of flow chemistry to the synthesis of nonyl dihydrogen phosphate could mitigate the formation of polyphosphates and other side products. smolecule.com

Solvent-Free and Water-Based Syntheses: The elimination or replacement of hazardous organic solvents is a core principle of green chemistry. Future synthetic strategies will likely explore solvent-free reaction conditions or the use of water as a benign reaction medium for the phosphorylation of nonyl alcohol.

Synthetic StrategyPotential AdvantagesResearch Focus
Enzymatic Synthesis High selectivity, mild conditions, environmentally friendly.Enzyme discovery, protein engineering for enhanced stability and activity.
Microwave-Assisted Synthesis Reduced reaction times, increased yields, energy efficiency. univpancasila.ac.idOptimization of reaction conditions, scale-up studies.
Flow Chemistry Precise process control, improved safety, scalability, reduced byproducts. smolecule.comReactor design, optimization of flow parameters.
Solvent-Free/Water-Based Synthesis Reduced environmental impact, lower cost.Catalyst development for aqueous media, investigation of reaction mechanisms.

Table 1: Emerging Green Synthetic Strategies for this compound

Advanced Spectroscopic and Imaging Characterization Techniques for In-Situ Studies of Interactions

A deeper understanding of the interactions of this compound at interfaces and within complex systems requires the application of advanced analytical techniques capable of in-situ measurements. These techniques can provide real-time information on molecular structure, orientation, and dynamics at surfaces and in solution.

Future research will increasingly rely on:

Vibrational Sum-Frequency Generation (SFG) Spectroscopy: SFG is a surface-specific technique that can provide detailed information about the molecular structure and orientation of this compound at interfaces, such as air-water and oil-water interfaces. This is crucial for understanding its role as a surfactant and emulsifier.

Neutron Reflectometry: This technique is highly sensitive to the structure of thin films and adsorbed layers at interfaces. It can be used to probe the thickness, density, and composition of this compound layers at solid-liquid and liquid-liquid interfaces.

Cryogenic-Transmission Electron Microscopy (Cryo-TEM): Cryo-TEM allows for the direct visualization of the morphology of aggregates, such as micelles and vesicles, formed by this compound in solution. This is essential for understanding its self-assembly behavior.

In-Situ Raman and Infrared Spectroscopy: These techniques can be used to monitor the chemical and conformational changes of this compound during its interaction with other molecules or surfaces in real-time. metrohm.com For instance, they can be employed to study its binding to mineral surfaces or its role in corrosion inhibition. metrohm.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state and solution NMR can provide detailed insights into the molecular structure and dynamics of this compound and its interactions with other species. mdpi.comresearchgate.netresearchgate.net

TechniqueInformation ProvidedApplication to this compound
Sum-Frequency Generation (SFG) Molecular orientation and structure at interfaces.Studying surfactant behavior at air-water and oil-water interfaces.
Neutron Reflectometry Thickness and composition of interfacial layers.Characterizing adsorbed layers on solid surfaces.
Cryo-TEM Morphology of self-assembled structures.Visualizing micelles and vesicles in solution.
In-Situ Raman/IR Spectroscopy Real-time chemical and conformational changes. metrohm.comMonitoring interactions with surfaces and other molecules. metrohm.com
NMR Spectroscopy Molecular structure, dynamics, and interactions. mdpi.comresearchgate.netresearchgate.netInvestigating binding mechanisms and self-assembly.

Table 2: Advanced Characterization Techniques for Studying this compound

Multi-Scale Modeling and Simulation for Complex this compound Systems

Computational modeling and simulation are becoming indispensable tools for understanding the behavior of complex chemical systems at multiple length and time scales. wikipedia.org For this compound, a multi-scale modeling approach can bridge the gap between molecular-level interactions and macroscopic properties. nih.gov

Future research in this area will focus on:

Quantum Mechanical (QM) Calculations: QM methods can be used to accurately predict the electronic structure, reactivity, and spectroscopic properties of the this compound molecule. This is fundamental for understanding its chemical behavior.

Molecular Dynamics (MD) Simulations: MD simulations can provide detailed insights into the dynamic behavior of this compound molecules in solution and at interfaces. nih.gov This includes studying their self-assembly into micelles, their adsorption onto surfaces, and their interactions with other molecules like water and hydrocarbons. nih.gov

Coarse-Grained (CG) Simulations: CG models simplify the molecular representation, allowing for the simulation of larger systems and longer timescales. This is particularly useful for studying the formation of large aggregates and the long-term evolution of this compound-containing systems.

Dissipative Particle Dynamics (DPD): DPD is a mesoscale simulation technique that can be used to model the hydrodynamic behavior of complex fluids containing this compound, such as emulsions and foams.

These computational approaches, when validated by experimental data, can provide predictive models for the behavior of this compound in various applications. nih.gov

Modeling LevelFocusApplication to this compound
Quantum Mechanics (QM) Electronic structure, reactivity.Understanding reaction mechanisms and spectroscopic properties.
Molecular Dynamics (MD) Atomic-level dynamics, self-assembly. nih.govSimulating micelle formation and interfacial adsorption. nih.gov
Coarse-Grained (CG) Large-scale structures, long-term behavior.Modeling the formation of complex aggregates and phase behavior.
Dissipative Particle Dynamics (DPD) Mesoscale hydrodynamics.Simulating the properties of emulsions and foams.

Table 3: Multi-Scale Modeling Approaches for this compound Research

Exploration of Unconventional Applications Based on Fundamental Chemical Principles and Interfacial Phenomena

While this compound is known for its surfactant properties, its unique chemical structure opens the door to a range of unconventional applications. Future research will likely explore its potential in areas that leverage its fundamental chemical principles and interfacial activity. mhmedical.com

Potential emerging applications include:

Functional Coatings and Surface Modification: The phosphate headgroup of this compound can strongly bind to metal oxide surfaces, forming self-assembled monolayers. mdpi.com This could be exploited for creating corrosion-resistant coatings, promoting adhesion, or modifying the wettability of surfaces. mdpi.com

Nanoparticle Synthesis and Stabilization: this compound can act as a capping agent to control the growth and stabilize nanoparticles during their synthesis. The nonyl chain provides steric repulsion, preventing aggregation, while the phosphate group anchors to the nanoparticle surface.

Biomimetic Systems: The amphiphilic nature of this compound makes it a candidate for constructing biomimetic structures like liposomes and nanodiscs. These structures can be used for drug delivery, as model cell membranes, or in biosensor applications.

Enhanced Oil Recovery (EOR): The interfacial activity of this compound could be harnessed in EOR processes to reduce interfacial tension between oil and water, thereby improving oil displacement from reservoir rocks.

Integrated Approaches for Comprehensive Environmental Fate and Transport Modeling

Understanding the environmental fate and transport of this compound is crucial for assessing its potential environmental impact. cdc.gov Future research will move towards integrated modeling approaches that combine laboratory studies, field measurements, and computational models to predict its distribution and persistence in the environment. epa.govresearchgate.net

Key aspects of this integrated approach include:

Biodegradation Pathway Elucidation: Detailed studies are needed to identify the microorganisms and enzymatic pathways responsible for the biodegradation of this compound in various environmental compartments (soil, water, sediment).

Adsorption/Desorption Dynamics: The interaction of this compound with soil minerals, organic matter, and sediments will significantly influence its mobility. mdpi.com Quantitative studies on its adsorption and desorption kinetics are essential for accurate transport modeling. mdpi.com

Multimedia Fate Models: The development and application of multimedia fate models, such as fugacity-based models, will allow for a holistic assessment of the partitioning of this compound between air, water, soil, and biota. epa.govresearchgate.net

Transformation Product Analysis: It is important to identify and quantify the transformation products that may be formed during the degradation of this compound, as these may have their own environmental effects.

Addressing Current Challenges and Identifying Opportunities in this compound Research

The future of this compound research will also involve addressing existing challenges and capitalizing on new opportunities. A key challenge lies in the limited availability of detailed toxicological and ecotoxicological data for this compound specifically, as much of the existing data pertains to broader classes of organophosphates. canada.ca

Opportunities for future research include:

Structure-Property-Function Relationships: A systematic investigation into how modifications of the nonyl chain (e.g., branching, introduction of unsaturation) and the phosphate headgroup affect the physicochemical properties and performance of the molecule.

Synergistic Formulations: Exploring the synergistic effects of combining this compound with other surfactants, polymers, or additives to create high-performance formulations for specific applications.

Circular Economy Approaches: Investigating the potential for recycling and reusing this compound from industrial waste streams, contributing to a more circular economy.

Development of Analytical Standards: The availability of high-purity analytical standards and certified reference materials for this compound is crucial for accurate quantification in research and industrial settings.

Q & A

Q. What are the recommended methodologies for synthesizing nonyl dihydrogen phosphate in laboratory settings?

this compound can be synthesized via esterification reactions between phosphoric acid and nonanol. A typical approach involves controlled addition of nonanol to phosphorus oxychloride (POCl₃) under anhydrous conditions, followed by hydrolysis to yield the monoester . Key parameters include maintaining stoichiometric ratios (e.g., 1:1 molar ratio of nonanol to POCl₃), reaction temperature (40–60°C), and inert atmosphere to prevent side reactions. Post-synthesis purification often involves fractional crystallization or column chromatography to isolate the product .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR): Use ¹H and ³¹P NMR to confirm esterification. For example, a singlet in ³¹P NMR at ~0–2 ppm indicates a phosphate monoester .
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in negative mode can detect the molecular ion peak [M-H]⁻.
  • Elemental Analysis: Verify C, H, and P content against theoretical values (e.g., C₉H₂₁O₄P requires C: 46.34%, H: 9.06%, P: 13.29%) .
  • Chromatography: HPLC with a C18 column and UV detection (210 nm) can assess purity, with retention times calibrated against standards .

Q. What solvent systems are optimal for dissolving this compound in experimental setups?

this compound exhibits moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) and limited solubility in water due to its hydrophobic alkyl chain. For aqueous applications, use buffered solutions (pH 6–8) with surfactants like Tween-80 to enhance dispersion . Solubility data for analogous compounds (e.g., diphenyl phosphate: logP = 1.34) suggest similar partitioning behavior .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to maximize yield in this compound synthesis?

Employ factorial design experiments (e.g., Box-Behnken or central composite designs) to evaluate interactions between variables like temperature, catalyst concentration, and reaction time. For example, a study on sodium dihydrogen phosphate production achieved 95% yield by optimizing pH (8.0) and moisture content (120%) using response surface methodology . Apply ANOVA to identify significant factors (e.g., F-value > 10 indicates model reliability) .

Q. What analytical strategies resolve contradictions in spectral data for this compound derivatives?

Contradictions in ¹H NMR peaks (e.g., split signals due to diastereomers) can be addressed by:

  • Variable Temperature NMR: Assess temperature-dependent conformational changes.
  • Heteronuclear Correlation (HSQC): Resolve overlapping proton signals via ¹H-¹³C coupling .
  • Computational Modeling: Compare experimental data with DFT-calculated chemical shifts (software: Gaussian, ORCA) .

Q. How does this compound interact with biomolecules in enzymatic or cellular studies?

Studies on analogous phosphate esters (e.g., dihydroxyacetone phosphate) suggest this compound may act as a substrate analog or inhibitor. Use fluorometric assays to monitor enzymatic activity (e.g., phosphatase inhibition via DHAP assay kits) . For cellular uptake studies, employ fluorescently tagged derivatives or ³²P radiolabeling .

Data Contradiction and Stability Analysis

Q. How can researchers address discrepancies in reported logP values for this compound?

LogP variations may arise from measurement techniques (e.g., shake-flask vs. HPLC). Standardize measurements using the OECD Guideline 117 (HPLC with octanol-water partitioning). For example, diphenyl phosphate’s logP = 1.34 was validated via reversed-phase HPLC . Cross-validate with computational tools (e.g., ACD/Labs or ChemAxon) .

Q. What are the degradation pathways of this compound under varying pH and temperature conditions?

  • Acidic Conditions (pH < 3): Hydrolysis of the phosphate ester bond, yielding phosphoric acid and nonanol. Monitor via conductivity measurements .
  • Alkaline Conditions (pH > 10): Saponification of the alkyl chain, forming phosphate salts. Characterize by FT-IR (loss of C-O-P stretching at 1050 cm⁻¹) .
  • Thermal Stability: TGA analysis shows decomposition onset at ~180°C, with mass loss correlating to nonyl group volatilization .

Applications in Experimental Design

Q. How can this compound be integrated into surfactant or micelle formulations for drug delivery studies?

Its amphiphilic structure enables micelle formation (critical micelle concentration, CMC, ~0.1–1 mM). Use dynamic light scattering (DLS) to determine micelle size (e.g., 20–50 nm) and zeta potential for stability assessment. Compare with commercial surfactants like Tween-80 .

Q. What role does this compound play in phosphate buffer systems for biochemical assays?

While less common than KH₂PO₄ or NaH₂PO₄, it can stabilize pH in lipid-rich environments (e.g., membrane protein studies). Prepare 0.1 M stock solutions in DMSO and dilute into assay buffers (final concentration ≤10 mM) to avoid precipitation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.